Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Process Chemistry Spirocyclic Intermediate Synthesis Scale-up

Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 396653-31-9) is a spirocyclic building block featuring a 7-azaspiro[3.5]nonane core with a gem-dichloro substituent at the cyclobutanone 1-position and a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen. It is a chlorinated heterocyclic compound (C13H19Cl2NO3, MW 308.20 g/mol) primarily utilized as a key synthetic intermediate in medicinal chemistry programs, most notably in the preparation of fatty acid amide hydrolase (FAAH) inhibitors.

Molecular Formula C13H19Cl2NO3
Molecular Weight 308.2 g/mol
CAS No. 396653-31-9
Cat. No. B3182278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
CAS396653-31-9
Molecular FormulaC13H19Cl2NO3
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2(Cl)Cl
InChIInChI=1S/C13H19Cl2NO3/c1-11(2,3)19-10(18)16-6-4-12(5-7-16)8-9(17)13(12,14)15/h4-8H2,1-3H3
InChIKeyHCDVZVFIKWCHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 1,1-Dichloro-2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate (CAS 396653-31-9): Procurement & Differentiation Guide for the Spirocyclic Building Block


Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 396653-31-9) is a spirocyclic building block featuring a 7-azaspiro[3.5]nonane core with a gem-dichloro substituent at the cyclobutanone 1-position and a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen . It is a chlorinated heterocyclic compound (C13H19Cl2NO3, MW 308.20 g/mol) primarily utilized as a key synthetic intermediate in medicinal chemistry programs, most notably in the preparation of fatty acid amide hydrolase (FAAH) inhibitors [1]. Its LogP of 2.96 indicates moderate lipophilicity suitable for downstream derivatization .

Why Generic Substitution Fails for Tert-Butyl 1,1-Dichloro-2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate: Structural Determinants of Synthetic Utility


The gem-dichloro cyclobutanone motif in this compound is not a passive structural feature; it is the essential reactive handle enabling subsequent synthetic transformations. Replacement with the non-chlorinated analog (tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, CAS 203661-69-2) eliminates the ability to perform reductive dechlorination to the parent cyclobutanone, a key step documented in patent literature [1]. The Boc protecting group provides acid-labile orthogonal protection distinct from the Cbz-protected analog (benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, CAS 147610-97-7), which requires hydrogenolysis for deprotection and may be incompatible with reduction-sensitive substrates . The spirocyclic architecture itself imparts conformational rigidity that influences downstream biological target engagement, as demonstrated in 7-azaspiro[3.5]nonane-based FAAH inhibitor and M4 muscarinic receptor antagonist programs [1][2].

Quantitative Differentiation Evidence: Tert-Butyl 1,1-Dichloro-2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate vs. Closest Analogs


Synthesis Yield and Scalability: 91% Isolated Yield on Multi-Kilogram Scale

The target compound is synthesized via Zn-Cu couple-mediated [2+2] cycloaddition of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride, yielding 91% isolated product on a >1 kg scale (1123 g from 800 g starting material) . This high yield, achieved under controlled exothermic conditions (34-44 °C) with simple extractive workup and filtration through magnesol/silica gel pads, demonstrates robust process scalability . The ¹H NMR spectrum (400 MHz, CDCl3) displays characteristic peaks at δ 4.05-4.13 (m, 2H), 3.08 (s, 2H), 2.80-2.88 (m, 2H), 1.88-1.97 (m, 2H), 1.71-1.78 (m, 2H), 1.46 (s, 9H), with MS fragmentation at m/z 252, 254 (MH+ minus t-Bu), confirming the gem-dichloro isotopologue pattern .

Process Chemistry Spirocyclic Intermediate Synthesis Scale-up

Gem-Dichloro Functionality: Dual Reactive Handle for Sequential Derivatization

The 1,1-dichloro substitution pattern provides two distinct synthetic handles: (i) reductive dechlorination with Zn/NH4Cl in methanol converts the target compound to tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2), a transformation utilized in FAAH inhibitor synthesis ; (ii) the residual α-chloro ketone after monodechlorination may serve as an electrophilic site for nucleophilic displacement. This contrasts with the non-chlorinated analog (CAS 203661-69-2), which lacks the gem-dichloro activating group and cannot undergo analogous diversification . The monochloro analog (tert-butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1638768-84-9) offers only a single chlorine substituent, halving the available derivatization sites .

Synthetic Methodology Reductive Dechlorination Diversification

Commercial Purity Benchmarking: 97% Standard Purity Across Multiple Suppliers

The target compound is commercially available at a standard purity of 97% from multiple independent suppliers, including Fluorochem, AChemBlock, Bidepharm, Leyan, and CheMenu . AKSci offers a minimum purity specification of 95% . This multi-vendor consistency at the 97% threshold indicates mature synthetic routes and reliable quality control. In contrast, the Cbz-protected analog (CAS 147610-97-7) is available at 98% purity (NLT 98%) from MolCore but with narrower supplier diversity . The non-chlorinated analog (CAS 203661-69-2) is available at 99.06% purity from MedChemExpress as a PROTAC linker, reflecting its distinct application profile .

Quality Control Analytical Chemistry Procurement Specification

Patent-Backed Synthetic Utility: Key Intermediate in FAAH Inhibitor Development (US20100113465A1)

The target compound is explicitly referenced as a synthetic intermediate in US Patent US20100113465A1, which discloses 7-azaspiro[3.5]nonane-7-carboxamide compounds as FAAH inhibitors for treating pain, inflammation, and neurological disorders [1]. The patent describes the conversion of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate to tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate via Zn/NH4Cl reduction as a critical step in the synthetic route [1]. The 7-azaspiro[3.5]nonane scaffold has been further validated in M4 muscarinic acetylcholine receptor antagonist programs (US11149022B2) for Parkinson's disease and schizophrenia [2]. This patent provenance distinguishes the target compound from simple commercial building blocks lacking demonstrated utility in drug discovery programs.

Medicinal Chemistry FAAH Inhibition Pain Therapeutics

Physicochemical Differentiation: Lipophilicity and Molecular Weight Impact on Downstream ADME

The target compound has a computed LogP of 2.96 and molecular weight of 308.20 g/mol . The gem-dichloro substitution increases both lipophilicity and molecular weight compared to the non-chlorinated analog (MW 239.31 g/mol, CAS 203661-69-2) [1], and reduces them relative to the Cbz analog (MW 342.22 g/mol, CAS 147610-97-7) . The LogP of 2.96 places the compound within the optimal range for CNS drug discovery (typically LogP 2-4), while the MW below 400 g/mol aligns with lead-likeness criteria. The Boc group contributes a t-butyl moiety (9H singlet at δ 1.46 in ¹H NMR) that serves as a convenient NMR handle for reaction monitoring .

Physicochemical Properties Drug-likeness Lead Optimization

Optimal Application Scenarios for Tert-Butyl 1,1-Dichloro-2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate Based on Evidence


FAAH Inhibitor Lead Optimization via Sequential Dichloro Derivatization

The target compound serves as the direct precursor to the 7-azaspiro[3.5]nonane-7-carboxamide scaffold claimed in US20100113465A1. Following Zn/NH4Cl reductive dechlorination to the cyclobutanone, subsequent transformations yield FAAH inhibitors with demonstrated k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹ in the lead series [1]. Research groups pursuing novel FAAH inhibitors for pain, inflammation, or neurological indications should procure this intermediate to access the full synthetic sequence described in the patent literature [1][2].

Diversifiable Spirocyclic Building Block for Parallel Synthesis Libraries

The gem-dichloro motif enables divergent synthesis: reductive dechlorination produces the parent cyclobutanone, while nucleophilic displacement of one or both chlorine atoms with amines, thiols, or alkoxides can generate diverse substitution patterns. This versatility supports the construction of spirocyclic compound libraries for high-throughput screening, leveraging the 7-azaspiro[3.5]nonane scaffold validated in both FAAH inhibitor and M4 muscarinic antagonist programs [2][3].

Process Chemistry Scale-up and Route Scouting for Preclinical Candidates

The demonstrated 91% yield at >1 kg scale with robust workup procedures (magnesol/silica gel filtration) makes this intermediate suitable for process chemistry route scouting and scale-up campaigns . The multi-vendor availability at 97% purity with QC documentation (NMR, HPLC, GC) supports GLP-compliant synthesis of preclinical candidates .

CNS Drug Discovery Programs Requiring Conformationally Constrained Spirocyclic Cores

With a LogP of 2.96 and MW of 308.20, the target compound falls within favorable CNS drug-like property space . The 7-azaspiro[3.5]nonane scaffold has demonstrated utility in CNS-penetrant FAAH inhibitors and M4 PAM/antagonist programs targeting Parkinson's disease and schizophrenia, supporting its procurement for neuroscience-focused medicinal chemistry [2][3].

Quote Request

Request a Quote for Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.